(2E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-ethylpiperidine with 4-methoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones or alcohols.
Scientific Research Applications
(2E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2-methylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(2-ethylpiperidin-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(E)-1-(2-ethylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO2/c1-3-15-6-4-5-13-18(15)17(19)12-9-14-7-10-16(20-2)11-8-14/h7-12,15H,3-6,13H2,1-2H3/b12-9+ |
InChI Key |
RMMLATPUACVFJT-FMIVXFBMSA-N |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1CCCCN1C(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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